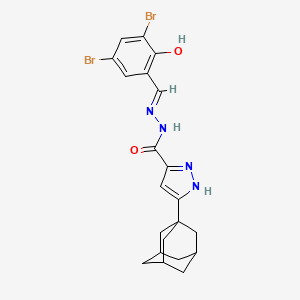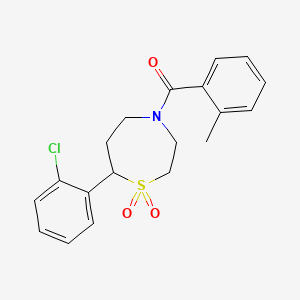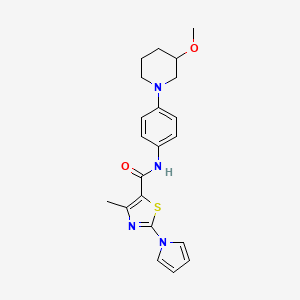![molecular formula C21H22N4O4 B2925012 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide CAS No. 1260984-55-1](/img/structure/B2925012.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide is a multifaceted chemical known for its unique structure and diverse range of applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide , one might use a multistep synthetic strategy, often involving:
Preparation of the 1,3-benzodioxol-5-yl precursor.
Formation of the 1,2,4-oxadiazole ring through cyclization reactions.
Coupling reactions to introduce the pyrrole moiety.
Incorporation of the N-cyclohexylacetamide group through amide bond formation.
Common reaction conditions may include controlled temperatures, use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up with optimized reactions involving continuous flow chemistry, automated synthesis platforms, and enhanced purification techniques like chromatography and recrystallization to produce large quantities efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of reactions:
Oxidation: The benzodioxol and pyrrole groups can be targets for oxidation.
Reduction: Reduction can occur at the oxadiazole and pyrrole rings.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the benzodioxol ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Mild reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides, halogenating agents.
Major Products
Oxidation Products: Benzoquinones, dioxole derivatives.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, the compound's reactivity is used to explore new reaction pathways and develop novel compounds.
Biology and Medicine
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Biological Studies: Examined for its effects on biochemical pathways and potential therapeutic properties.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Agrochemicals: Potentially valuable for developing new pesticides or herbicides.
Wirkmechanismus
The mechanism involves interaction with various molecular targets, such as:
Enzymatic Pathways: Inhibition or activation of specific enzymes.
Receptors: Binding to biological receptors to modulate cellular responses.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
Compared to other compounds with similar structures, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide features a unique combination of functional groups that confer distinctive reactivity and application potential.
List of Similar Compounds
1,3-Benzodioxol-5-yl derivatives
1,2,4-Oxadiazole derivatives
Pyrrole-containing amides
Cyclohexylacetamide derivatives
Its versatility in both academic research and industrial applications sets it apart from its peers. What specific aspect of this compound piques your interest most?
Eigenschaften
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-19(22-15-5-2-1-3-6-15)12-25-10-4-7-16(25)21-23-20(24-29-21)14-8-9-17-18(11-14)28-13-27-17/h4,7-11,15H,1-3,5-6,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWDSJMHWVDNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)
![2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2924933.png)
![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2924935.png)
![3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2924936.png)




![5-[2-(4-Chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2924944.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)
![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)

